Propylene glycol ricinoleate chemical structure and properties
Propylene glycol ricinoleate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of propylene (B89431) glycol ricinoleate (B1264116), a versatile oleochemical ester. It covers its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its relevance to the pharmaceutical and cosmetic industries. This document is intended to be a valuable resource for professionals engaged in research, product development, and quality control.
Chemical Structure and Identification
Propylene glycol ricinoleate is the monoester of ricinoleic acid and propylene glycol.[1][2] Ricinoleic acid, a hydroxylated omega-9 fatty acid, constitutes approximately 90% of the fatty acid content of castor oil, from which this compound is derived. The presence of a hydroxyl group on both the fatty acid chain and the propylene glycol moiety imparts unique properties to the molecule, including its polarity and capacity for hydrogen bonding.
The IUPAC name for propylene glycol ricinoleate is 2-hydroxypropyl (9Z,12R)-12-hydroxyoctadec-9-enoate. Its chemical structure is characterized by an 18-carbon fatty acid chain with a double bond between carbons 9 and 10 and a hydroxyl group at carbon 12, esterified to a propylene glycol molecule.
Physicochemical Properties
Propylene glycol ricinoleate is a clear, pale yellow to amber, moderately viscous liquid.[3] It is characterized by its emollient and non-comedogenic properties. A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₄₀O₄ |
| Molecular Weight | 356.54 g/mol |
| CAS Number | 26402-31-3 |
| Appearance | Clear, pale yellow to amber, moderately viscous liquid |
| Density | 0.968 g/cm³ |
| Boiling Point | 481.11 °C (estimated) |
| Flash Point | 154.5 °C |
| Solubility | Insoluble in water |
| logP (o/w) | 5.759 (estimated) |
Synthesis of Propylene Glycol Ricinoleate
Propylene glycol ricinoleate is typically synthesized via the transesterification of castor oil with propylene glycol. This reaction is catalyzed by a base, such as sodium hydroxide (B78521). The process involves heating the reactants and catalyst, followed by purification steps to remove excess propylene glycol and byproducts.
Experimental Protocol: Synthesis
The following is a generalized protocol for the synthesis of propylene glycol ricinoleate based on the transesterification of castor oil:
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Reactant Preparation: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine castor oil and an excess of propylene glycol. A molar ratio of propylene glycol to the ester bonds in the castor oil triglycerides (e.g., 2:1) can be used to drive the reaction towards the desired monoester.
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Reaction Initiation: Heat the mixture to reflux (approximately 188°C).
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Catalyst Addition: Once the mixture is refluxing, carefully add a catalytic amount of sodium hydroxide (e.g., 0.1% by weight of the castor oil).
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Reaction Monitoring: The progress of the transesterification can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to observe the formation of the product and the consumption of reactants.
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Purification: After the reaction is complete, cool the mixture. The excess propylene glycol can be removed by vacuum distillation.
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Final Product: The resulting product is purified propylene glycol ricinoleate.
Applications in Drug Development
Propylene glycol ricinoleate serves multiple functions in pharmaceutical formulations, primarily as an excipient. Its amphiphilic nature, with both lipophilic (ricinoleic acid chain) and hydrophilic (hydroxyl groups) regions, allows it to act as an effective emulsifier, solubilizer, and skin conditioning agent.
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Emulsifying Agent: It is used to form stable oil-in-water and water-in-oil emulsions in creams, lotions, and ointments.[2]
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Solvent: It can act as a coupling solvent to aid in the dissolution of active pharmaceutical ingredients (APIs) that have poor water solubility.
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Skin Conditioning Agent: In topical formulations, it imparts emolliency and softening characteristics to the skin.[3]
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Viscosity Controlling Agent: It can be used to modify the viscosity of liquid and semi-solid formulations.[2]
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Wetting and Dispersing Agent: It is an effective wetting agent and stabilizer for pigmented products and dye dispersions.[3]
Experimental Protocols for Characterization and Quality Control
Ensuring the quality and purity of propylene glycol ricinoleate is crucial for its use in pharmaceutical and cosmetic applications. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.
Gas Chromatography (GC) for Purity Assay
Gas chromatography is a suitable method for determining the purity of propylene glycol esters of fatty acids and quantifying related substances such as free propylene glycol.[3]
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Objective: To determine the assay of propylene glycol ricinoleate and quantify impurities.
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Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for fatty acid ester analysis (e.g., a column coated with 95% methyl- 5% phenyl silicone).[3]
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Sample Preparation:
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Accurately weigh approximately 100 mg of the homogenized sample into a 25-ml volumetric flask.
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Dissolve and dilute to volume with an internal standard solution (e.g., n-heptadecane in pyridine).[3]
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Transfer a portion of this solution to a vial for analysis.
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Chromatographic Conditions (Example):
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Column: Fused silica (B1680970) capillary column (e.g., 12-25 m, 0.25-0.35 mm i.d., 0.1-0.2 µm film thickness).[3]
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Carrier Gas: Helium.
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Injection: Split injection.
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Temperatures:
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Injector: 320°C
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Detector: 400°C
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Oven Program: Initial temperature of 50°C, ramped at 10°C/min to a final temperature of 350°C, hold for 1 min.[3]
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Analysis: The percentage of propylene glycol ricinoleate is calculated by comparing its peak area to that of the internal standard and a reference standard.
Spectroscopic Analysis
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. The spectrum of propylene glycol ricinoleate will show characteristic absorption bands for:
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O-H stretching (hydroxyl groups)
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C-H stretching (alkyl chain)
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C=O stretching (ester group)
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C=C stretching (alkene group)
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of propylene glycol ricinoleate. The spectra will provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
